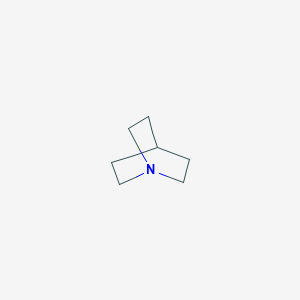

Chinuclidin

Übersicht

Beschreibung

Quinuclidine is an organic compound with the formula HC(C2H4)3N . It is a bicyclic amine that can be viewed as a tied back version of triethylamine . It is a colorless solid and is used as a reagent (base) and catalyst . It can be prepared by reduction of quinuclidone .

Synthesis Analysis

Quinuclidine can be synthesized by reduction of quinuclidone . In a study, new compounds were designed and synthesized based on the quinuclidinium heterocyclic core and the oxime functional group . The antimicrobial activity of these compounds was assessed against a panel of representative gram-positive and gram-negative bacteria .Molecular Structure Analysis

Quinuclidine is unusual in that the methylene hydrogen atoms are eclipsed within each of the three ethylene linkages . Furthermore, the cyclohexane rings, of which there are three, adopt the boat conformations, not the usual chair conformations .Chemical Reactions Analysis

Quinuclidine is a relatively strong organic base with pKa of the conjugate acid of 11.3 . It forms adducts with a variety of Lewis acids . Because of its compact structure, quinuclidine binds to trimethylborane more tightly than does triethylamine .Physical And Chemical Properties Analysis

Quinuclidine has a boiling point of 149.5±8.0 °C at 760 mmHg . Its vapour pressure is 4.0±0.3 mmHg at 25°C . The enthalpy of vaporization is 38.6±3.0 kJ/mol . The flash point is 36.5±15.3 °C . The index of refraction is 1.513 .Wissenschaftliche Forschungsanwendungen

Entwicklung von Anticholinesterase-Medikamenten

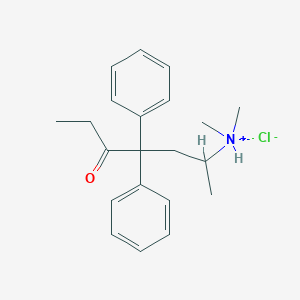

Chinuclidin-Derivate haben sich als Inhibitoren der humanen Acetylcholinesterase (AChE) und Butyrylcholinesterase (BChE) gezeigt, Enzyme, die für die Hydrolyse des Neurotransmitters Acetylcholin verantwortlich sind. Diese Eigenschaft macht sie zu Kandidaten für die Behandlung von Erkrankungen im Zusammenhang mit dem cholinergen System, wie z. B. Alzheimer-Krankheit. Forschungen haben gezeigt, dass bestimmte bisquaternäre this compound-Derivate eine hohe Inhibitionspotenz aufweisen und für weitere Untersuchungen als Therapeutika in Betracht gezogen werden könnten .

Antibiotika

Die antimikrobiellen Eigenschaften von this compound-basierten Verbindungen wurden untersucht, insbesondere gegen grampositive und gramnegative Bakterien. Neue Derivate wurden synthetisiert, die eine potente Aktivität mit minimalen Hemmkonzentrationen (MHK) im Bereich von 0,25 bis 256,00 μg/ml zeigen. Einige this compound-basierte Verbindungen haben vielversprechende Ergebnisse gegen multiresistente Krankheitserreger wie Pseudomonas aeruginosa gezeigt, was ihr Potenzial als neue Klasse von antimikrobiellen Wirkstoffen nahelegt .

Organische Synthese

This compound dient als chemischer Baustein in der organischen Synthese. Seine Anwendung bei der Herstellung von Chinin und verschiedenen Alkaloiden ist gut dokumentiert. Die Rolle der Verbindung als Katalysator und Ligand, insbesondere bei der OsO4-katalysierten Dihydroxylierung von Olefinen, unterstreicht ihre Bedeutung in der Synthesechemie und ermöglicht die Herstellung komplexer organischer Moleküle .

Arzneimittelsicherheit und Bewertung der Zellviabilität

Das Sicherheitsprofil von this compound-Derivaten ist entscheidend für ihre Entwicklung als Arzneimittel. Studien haben die zytotoxischen Wirkungen dieser Verbindungen auf die Zellviabilität, das mitochondriale Membranpotenzial und die LDH-Freisetzung bewertet. Solche Bewertungen sind wichtig, um das therapeutische Fenster zu bestimmen und die Sicherheit potenzieller Arzneimittelkandidaten zu gewährleisten .

Wirkmechanismus

Target of Action

Quinuclidine, an organic compound with a bicyclic amine structure , has been found to interact with various targets. It has been identified as a potential inhibitor of the Filamenting temperature-sensitive mutant Z (FtsZ) protein, an essential cell division protein in most bacteria . Quinuclidine derivatives have also shown inhibitory activity against acetylcholinesterase and butyrylcholinesterase enzymes .

Mode of Action

Quinuclidine interacts with its targets in different ways. For instance, quinuclidine-based FtsZ inhibitors prevent the formation of FtsZ protofilaments, thereby inhibiting bacterial division . In the case of acetylcholinesterase and butyrylcholinesterase, quinuclidine derivatives act as inhibitors, reducing the hydrolysis of acetylcholine and fine-tuning the activity of the cholinergic system .

Biochemical Pathways

The biochemical pathways affected by quinuclidine are primarily related to its targets. By inhibiting FtsZ, quinuclidine disrupts the bacterial cell division process . The inhibition of acetylcholinesterase and butyrylcholinesterase affects the cholinergic system, which plays a significant role in muscle contraction, cognition, and autonomic nervous system regulation .

Pharmacokinetics

Quinuclidine is metabolized by flavin-containing monooxygenases (FMOs), specifically FMO1 and FMO3, in kidney and liver microsomes from humans, monkeys, dogs, and pigs . This metabolism involves the N-oxygenation of quinuclidine, a process that is efficient in humans for FMO1 .

Result of Action

The action of quinuclidine and its derivatives leads to various molecular and cellular effects. For instance, quinuclidine-based FtsZ inhibitors have shown antimicrobial activity against multiple antibiotic-resistant bacterial strains . Quinuclidine derivatives acting as acetylcholinesterase and butyrylcholinesterase inhibitors can affect the cholinergic system, potentially impacting muscle contraction, cognition, and autonomic nervous system regulation .

Action Environment

The action, efficacy, and stability of quinuclidine can be influenced by various environmental factors. For instance, the antimicrobial activity of quinuclidine-based compounds can vary depending on the specific bacterial strain . Additionally, the metabolic activity of FMOs, which metabolize quinuclidine, can be influenced by various factors, including genetic polymorphisms, environmental factors, and the presence of other substances .

Safety and Hazards

Zukünftige Richtungen

In the search for a new class of potential antimicrobial agents, ten new compounds were designed and synthesized based on the quinuclidinium heterocyclic core and the oxime functional group . The antimicrobial activity was assessed against a panel of representative gram-positive and gram-negative bacteria . All compounds demonstrated potent activity against the tested microorganisms, with the minimum inhibitory concentration (MIC) values ranging from 0.25 to 256.00 μg/mL .

Eigenschaften

IUPAC Name |

1-azabicyclo[2.2.2]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-4-8-5-2-7(1)3-6-8/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBYHFKPVCBCYGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2057607 | |

| Record name | Quinuclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100-76-5 | |

| Record name | Quinuclidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinuclidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Azabicyclo[2.2.2]octane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinuclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinuclidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINUCLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XFX99FC5VI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phenanthro[4,3-b]thiophene](/img/structure/B89516.png)

![2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B89525.png)

![Phenanthro[3,4-b]thiophene](/img/structure/B89531.png)